

# A Comparative Analysis of Linkers for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index. This guide provides an objective comparison of the performance of major classes of linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.

## Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

Linkers in drug delivery can be broadly categorized into two main types: cleavable and non-cleavable.[1] The selection between these two is a pivotal decision in the design of a drug conjugate, influencing its mechanism of action, efficacy, and toxicity profile.[2]

Cleavable linkers are designed to release the payload upon encountering specific triggers within the target cell or tumor microenvironment.[3] These triggers can be physiological conditions like low pH or the presence of specific enzymes.[4] Over 80% of clinically approved ADCs utilize cleavable linkers.[5]



Non-cleavable linkers, in contrast, rely on the complete degradation of the antibody component within the lysosome to release the drug payload.[6] This results in the payload being released with the linker and a residual amino acid attached.[5] A notable example of a drug utilizing a non-cleavable linker is Ado-trastuzumab emtansine (Kadcyla®).[2][6]

| Feature                | Cleavable Linkers                                                                         | Non-Cleavable Linkers                                        |  |
|------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------|--|
| Drug Release Mechanism | Triggered by specific physiological conditions (e.g., pH, enzymes, redox potential) [4]   | Relies on complete lysosomal degradation of the antibody[6]  |  |
| Payload State          | Released in its native or near-<br>native form                                            | Released as a conjugate with the linker and an amino acid[5] |  |
| Bystander Effect       | Can induce a "bystander effect" where the released drug kills neighboring target cells[3] | Limited to no bystander effect                               |  |
| Plasma Stability       | Can be susceptible to premature drug release in circulation[1]                            | Generally exhibit higher plasma stability[6][7]              |  |
| Off-target Toxicity    | Higher potential for off-target toxicity due to premature release[5]                      | Lower risk of off-target toxicity[2]                         |  |
| Examples               | Brentuximab vedotin<br>(Adcetris®), Inotuzumab<br>ozogamicin (Besponsa®)[5]               | Ado-trastuzumab emtansine<br>(Kadcyla®), Blenrep®[6]         |  |

## In-Depth Analysis of Cleavable Linker Technologies

Cleavable linkers can be further classified based on their specific cleavage trigger. The most common types include pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.

## **pH-Sensitive Linkers**

## Validation & Comparative





These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the drug in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), or the slightly acidic tumor microenvironment.[8][9]

Common pH-sensitive chemical moieties include hydrazones, acetals, and orthoesters.[10]

- Hydrazones: Acylhydrazone linkers have demonstrated a significant difference in stability between neutral and acidic pH. For instance, the half-life of drug release for some acyl hydrazine-linked doxorubicin ADCs was as short as 2.4 minutes at pH ~5.0, while it was over 2 hours at pH 7.0.[11] However, hydrazone linkers can suffer from instability in circulation, leading to premature drug release.[12] The first-generation ADC, cBR96-Dox, utilized an acylhydrazone linker.[11]
- Silyl Ethers: Novel silyl ether-based acid-cleavable linkers have been developed to improve stability, making them suitable for highly cytotoxic payloads.[5]
- Phosphoramidates: Phosphoramidate-based linkers offer a tunable pH-triggered release profile.[13]

Experimental Protocol: Evaluation of pH-Sensitive Linker Stability

A common method to assess the stability of pH-sensitive linkers is to monitor their hydrolysis rate at different pH values using techniques like <sup>31</sup>P NMR.[13]

- Sample Preparation: Dissolve the drug-linker conjugate in buffers of varying pH (e.g., 3.0, 4.5, 5.5, 6.5, and 7.4).
- Incubation: Incubate the samples at a physiologically relevant temperature (e.g., 37°C).
- Data Acquisition: At specific time points, acquire <sup>31</sup>P NMR spectra of the samples.
- Analysis: Monitor the decrease in the signal corresponding to the intact linker and the increase in the signal of the cleaved product over time.
- Half-life Calculation: Calculate the half-life (t<sub>1</sub>/<sub>2</sub>) of the linker at each pH to determine its stability profile.



#### Logical Relationship of pH-Sensitive Drug Release



Click to download full resolution via product page

Caption: Internalization of an ADC with a pH-sensitive linker leads to drug release in acidic endosomes and lysosomes.

## **Enzyme-Sensitive Linkers**

These linkers incorporate peptide or carbohydrate sequences that are substrates for enzymes highly expressed in tumor cells or within lysosomes, such as cathepsins,  $\beta$ -glucuronidase, or  $\beta$ -galactosidase.[12][14] This strategy offers high specificity for drug release at the target site.[15]

- Peptide Linkers: Dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are widely used and are cleaved by lysosomal proteases, primarily cathepsin B.[1][15] The Val-Cit linker has been shown to be over 100 times more stable in human plasma than a comparable hydrazone linker.[7] A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often used in conjunction with peptide linkers to ensure the release of an unmodified payload.[15]
- Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and the tumor microenvironment.[12] Glucuronide-linked conjugates have shown minimal aggregation compared to dipeptide-linked conjugates.[7]
- Tandem-Cleavage Linkers: A newer approach involves linkers that require two sequential
  enzymatic cleavages for drug release. For example, a glucuronide moiety can protect a
  dipeptide linker from degradation in circulation.[16] Upon internalization, the glucuronide is
  removed by β-glucuronidase, exposing the dipeptide for cleavage by cathepsin.[16]

Experimental Protocol: In Vitro Plasma Stability of Enzyme-Sensitive Linkers



An ELISA-based assay can be used to monitor the stability of the conjugate in plasma.[17]

- Sample Preparation: Incubate the ADC in rat or human serum at 37°C.
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
- ELISA: Use an ELISA specific for the antibody portion of the ADC to capture the conjugate.
- Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload to detect the amount of intact ADC.
- Analysis: A decrease in the signal over time indicates drug release.

Signaling Pathway of Enzyme-Sensitive Linker Cleavage



Click to download full resolution via product page

Caption: Cathepsin B in the lysosome cleaves the peptide linker of an internalized ADC, leading to payload release.

#### **Redox-Sensitive Linkers**

These linkers exploit the significant difference in the redox potential between the extracellular environment and the intracellular space. The concentration of reducing agents like glutathione (GSH) is much higher inside cells (1-10 mM) compared to the plasma (2-20 µM).[14]

• Disulfide Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by intracellular GSH, releasing the payload.[1] However, some disulfide-based linkers can



exhibit instability in circulation.[5] Novel strategies, such as sterically hindered disulfide bonds, have been developed to enhance stability.[5]

Boronic Acid-Based Linkers: These linkers are sensitive to reactive oxygen species (ROS),
which are often found at elevated levels in cancer cells.[18] Arylboronic acid linkers have
been shown to be stable in plasma but rapidly release the payload in the presence of
hydrogen peroxide.[18]

Experimental Workflow for Evaluating Redox-Sensitive Linkers



Click to download full resolution via product page

Caption: A disulfide-linked ADC remains stable in the extracellular space and releases its payload upon entering the high-glutathione intracellular environment.

## **Comparative Performance Data**



| Linker Type                        | Trigger                  | Stability in<br>Circulation | Release<br>Mechanism     | Key<br>Advantages                                                   | Key<br>Disadvanta<br>ges                                      |
|------------------------------------|--------------------------|-----------------------------|--------------------------|---------------------------------------------------------------------|---------------------------------------------------------------|
| Non-<br>Cleavable<br>(e.g., SMCC)  | Lysosomal<br>Proteolysis | High[6]                     | Antibody Degradation[ 6] | High stability,<br>low off-target<br>toxicity[2]                    | No bystander effect, requires internalization and degradation |
| pH-Sensitive<br>(Hydrazone)        | Low pH                   | Moderate to Low[12]         | Hydrolysis[10<br>]       | Targets acidic tumor microenviron ment and endosomes[8]             | Potential for premature release in circulation[9]             |
| Enzyme-<br>Sensitive<br>(Val-Cit)  | Cathepsin B              | High[7]                     | Enzymatic<br>Cleavage[1] | High plasma<br>stability,<br>specific<br>release in<br>lysosomes[15 | Can be susceptible to other proteases[19]                     |
| Redox-<br>Sensitive<br>(Disulfide) | Glutathione              | Variable[5]                 | Reduction[1]             | Targets high intracellular GSH levels[14]                           | Can have stability issues in plasma[5]                        |

### Conclusion

The selection of a linker is a multifaceted process that requires careful consideration of the drug's properties, the target antigen's biology, and the desired therapeutic outcome. While non-cleavable linkers offer superior stability, cleavable linkers provide the advantage of releasing the payload in its most active form and the potential for a bystander effect. Among cleavable linkers, enzyme-sensitive options like Val-Cit have demonstrated a good balance of plasma stability and efficient intracellular release. The development of novel linker technologies, such



as tandem-cleavage and ROS-sensitive linkers, continues to expand the toolkit for designing safer and more effective drug delivery systems. Rigorous experimental evaluation of linker stability and cleavage kinetics is paramount to the successful clinical translation of these promising therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechinformers.com [biotechinformers.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pH-Sensitive Linkers Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. commercialization.wsu.edu [commercialization.wsu.edu]



- 14. bocsci.com [bocsci.com]
- 15. adc.bocsci.com [adc.bocsci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Analysis of Linkers for Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336880#comparative-analysis-of-linkers-for-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com